molecular formula C15H14FNO2 B3040424 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid CAS No. 200000-54-0

2-(benzylamino)-2-(4-fluorophenyl)acetic Acid

Cat. No. B3040424
CAS RN: 200000-54-0
M. Wt: 259.27 g/mol
InChI Key: KGMFSTPSQOLFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenibut (developmental code name CGP-11130; also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA) is a GABA B receptor agonist which was never marketed. It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA) .

Scientific Research Applications

  • Crystal Structure Analysis : The structure of 2-Amino-2-(2-fluorophenyl)acetic acid (ortho-fluorophenylglycine), a compound similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, was analyzed in a study by Burns and Hagaman (1993). They reported that the compound consists of a planar acetate anion with a fluorophenyl group attached at a specific angle, forming hydrogen bonds in its crystal structure (Burns & Hagaman, 1993).

  • Optical Properties Modification : A study by Katlenok and Balashev (2012) on aryl-substituted benzothiazoles, which are structurally similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, revealed that cyclometallation in an acetic acid medium can significantly modify their optical properties (Katlenok & Balashev, 2012).

  • Synthesis of Novel Compounds : A research by He et al. (2011) on the synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, structurally related to the compound , explored its potential use in tumor imaging. This study highlights the broader application of fluorinated acetates in medical imaging (He et al., 2011).

  • Chemical Reaction Studies : The reaction of 2-benzylamino-1,4-naphthoquinone with nitrosylsulfuric acid was studied by Gornostaev et al. (2019), providing insights into the chemical behavior of benzylamino compounds under certain conditions (Gornostaev et al., 2019).

  • Heparanase Inhibition : Courtney et al. (2005) identified a novel series of benzoxazol-5-yl acetic acid derivatives, including compounds structurally similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, as heparanase inhibitors with anti-angiogenic properties (Courtney et al., 2005).

  • Diuretic Activity Studies : Shutske et al. (1982) synthesized a series of oxy]acetic acids, including compounds with structural similarities to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, and tested them for diuretic activity in animal models (Shutske et al., 1982).

properties

IUPAC Name

2-(benzylamino)-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)14(15(18)19)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMFSTPSQOLFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-2-(4-fluorophenyl)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Reactant of Route 3
Reactant of Route 3
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Reactant of Route 6
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.